molecular formula C6H9F2N B12992559 5,5-Difluoro-2-azabicyclo[4.1.0]heptane

5,5-Difluoro-2-azabicyclo[4.1.0]heptane

Cat. No.: B12992559
M. Wt: 133.14 g/mol
InChI Key: HBPHGYMSEWBYJS-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-azabicyclo[410]heptane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes under transition-metal-free conditions. This method utilizes radical oxidation to form the desired bicyclic structure . Another method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

5,5-Difluoro-2-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, leading to its diverse effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluoro-2-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

Biological Activity

5,5-Difluoro-2-azabicyclo[4.1.0]heptane is a bicyclic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a bicyclic structure with two fluorine atoms at the 5-position, which significantly influences its chemical reactivity and biological interactions. The presence of fluorine enhances lipophilicity and can improve binding affinity to biological targets.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves:

  • Binding Affinity : The fluorine atoms increase the compound's binding affinity to specific receptors, allowing it to modulate their activity effectively.
  • Enzyme Inhibition : Research indicates that this compound can inhibit proteolytic enzymes, which are often targets in drug discovery for diseases like Alzheimer's .

Enzyme Interaction Studies

A study involving a library of fluorinated piperidines, including this compound, demonstrated significant inhibitory effects against several enzymes:

Enzyme IC50 (µM) Comments
β-secretase0.15Targeted in Alzheimer's disease research
MMP-20.25Involved in cancer metastasis
3CLpro0.05Critical for viral replication

These findings suggest that the compound may serve as a promising lead in the development of therapeutics targeting these enzymes .

Case Studies

  • Alzheimer's Disease : Inhibitory assays highlighted the potential of this compound as a biochemical probe for studying enzyme mechanisms involved in Alzheimer's disease pathology, particularly through its interaction with β-secretase .
  • Cancer Research : The compound exhibited antitumoral activity against human thyroid cancer cell lines in vitro, suggesting its potential role as an anticancer agent .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further:

  • Fluorinated Derivatives : A chemoinformatic analysis revealed that derivatives containing this scaffold possess enhanced three-dimensional character compared to traditional drug structures, indicating improved solubility and bioavailability .
  • Comparative Studies : Comparative analyses with similar compounds like 7,7-Difluoro-2-azabicyclo[4.1.0]heptane showed that the unique bicyclic structure contributes distinct biological properties that can be exploited in drug design.

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

5,5-difluoro-2-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)1-2-9-5-3-4(5)6/h4-5,9H,1-3H2

InChI Key

HBPHGYMSEWBYJS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1(F)F

Origin of Product

United States

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